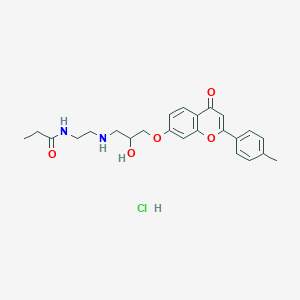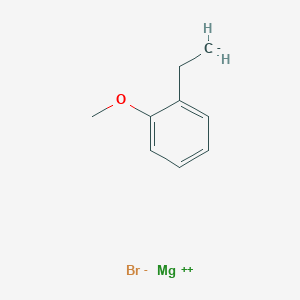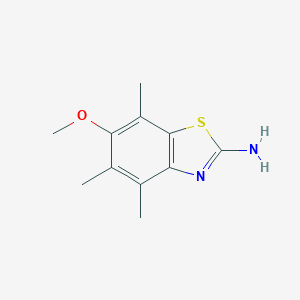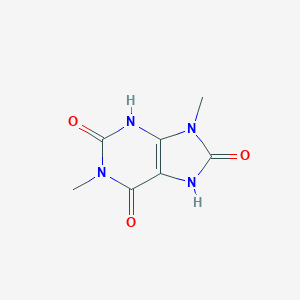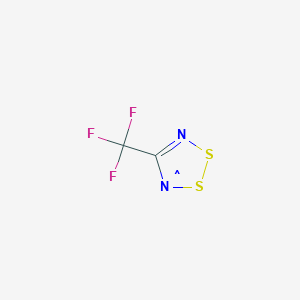
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)-, also known as TTF-CA, is a radical compound that has gained significant attention in recent years. It is a highly reactive molecule that exhibits unique electronic properties, making it useful in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- involves its ability to donate and accept electrons, making it a potent redox agent. It can undergo one-electron oxidation and reduction reactions, leading to the formation of various radical species. These radical species can then react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. However, its high reactivity and potential toxicity limit its use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in lab experiments include its unique electronic properties, its ability to act as a redox probe, and its versatility in various scientific research applications. However, its high reactivity and potential toxicity limit its use in biological systems. Additionally, its synthesis is a complex process, and the compound is relatively expensive.
Direcciones Futuras
There are several future directions for 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- research. One area of interest is the development of new synthetic methods that can produce 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in larger quantities and at a lower cost. Another area of interest is the study of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in biological systems, particularly its potential as an anti-cancer agent. Additionally, the use of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in the development of new organic conductors and magnets is an exciting area of research.
Métodos De Síntesis
The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- involves the reaction of 1,3-dithiole-2-thione with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields a yellow crystalline powder, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and X-ray crystallography.
Aplicaciones Científicas De Investigación
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- has been extensively studied for its unique electronic properties, which make it useful in various scientific research applications. It has been used as a redox probe in electrochemistry, as a spin label in electron paramagnetic resonance spectroscopy, and as a building block in the synthesis of organic conductors and magnets.
Propiedades
Número CAS |
118436-71-8 |
|---|---|
Fórmula molecular |
C2F3N2S2 |
Peso molecular |
173.17 g/mol |
InChI |
InChI=1S/C2F3N2S2/c3-2(4,5)1-6-8-9-7-1 |
Clave InChI |
FIAFKJZFTCIKSF-UHFFFAOYSA-N |
SMILES |
C1(=NSS[N]1)C(F)(F)F |
SMILES canónico |
C1(=NSS[N]1)C(F)(F)F |
Otros números CAS |
118436-71-8 |
Sinónimos |
4-(trifluoromethyl)-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



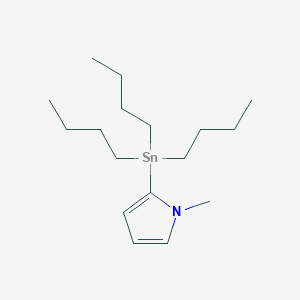
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
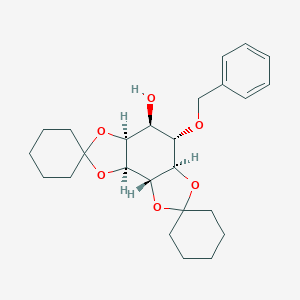
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
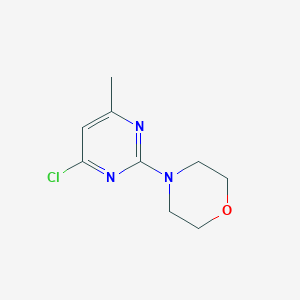
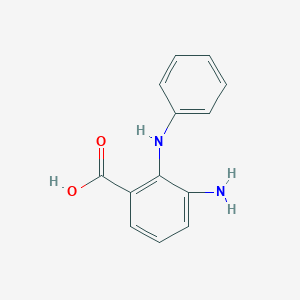
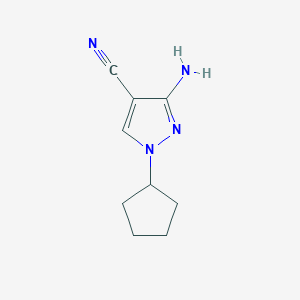
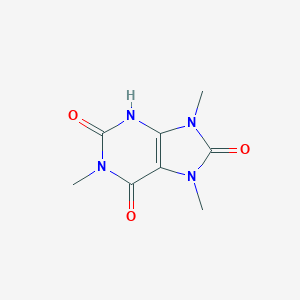
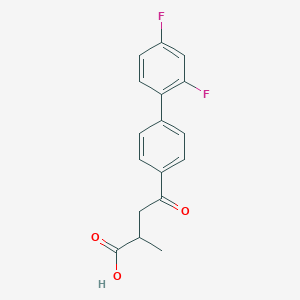
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
